

Application Notes and Protocols for In Vivo Delivery of CD73-IN-19

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Compound of Interest		
Compound Name:	CD73-IN-19	
Cat. No.:	B15603705	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD73, also known as ecto-5'-nucleotidase, is a critical enzyme in the adenosine signaling pathway.[1][2] It catalyzes the conversion of adenosine monophosphate (AMP) to adenosine, a molecule that plays a significant role in creating an immunosuppressive tumor microenvironment.[3][4] By generating high levels of adenosine, cancer cells can evade the immune system.[3] Inhibition of CD73 is a promising immunotherapeutic strategy to restore anti-tumor immunity.[2][3]

CD73-IN-19 is a known inhibitor of CD73 enzymatic activity. In vitro studies have shown that at concentrations of 10 μ M and 100 μ M, CD73-IN-19 can counteract the CD73-induced blockage of T cell proliferation.[5] It also exhibits inhibitory activity on the hA2A adenosine receptor.[5] While in vitro data is available, there is a lack of publicly accessible information regarding its in vivo delivery and efficacy.

These application notes provide a comprehensive guide for the in vivo evaluation of **CD73-IN-19**, drawing upon established protocols for other small molecule CD73 inhibitors with similar characteristics. The provided methodologies will require optimization for the specific properties of **CD73-IN-19**.

Mechanism of Action of CD73 Inhibition



The canonical pathway of extracellular adenosine production begins with the release of adenosine triphosphate (ATP) from stressed or dying tumor cells. The ecto-enzyme CD39 then converts ATP and adenosine diphosphate (ADP) to AMP.[2] Subsequently, CD73 hydrolyzes AMP to adenosine.[2][4] Adenosine then binds to its receptors, primarily A2A and A2B, on immune cells, leading to the suppression of their anti-tumor functions.[1][2] By inhibiting CD73, compounds like **CD73-IN-19** block the production of immunosuppressive adenosine, thereby aiming to enhance the anti-tumor immune response.[6]

Quantitative Data on Small Molecule CD73 Inhibitors

The following tables summarize in vitro potency and in vivo dosing information for other small molecule CD73 inhibitors, which can serve as a valuable reference for designing studies with CD73-IN-19.

Table 1: In Vitro Potency of CD73 Inhibitors

Compound	IC50 (Biochemical Assay)	IC50 (Cell-based Assay)	Reference
CD73-IN-2	0.09 nM	2.5 nM (A375 human melanoma cells)	[7]
AB680 (Quemliclustat)	-	-	[2]
OP-5244	-	-	[8]

Table 2: Summary of In Vivo Dosing for Small Molecule CD73 Inhibitors



Inhibitor	Animal Model	Tumor Model	Dosage	Route of Administr ation	Formulati on	Referenc e
AB680 (Quemliclu stat)	Syngeneic Mouse	Pancreatic Ductal Adenocarci noma (PDAC)	10 mg/kg	Intraperiton eal (IP)	10% DMSO + 90% SBE- β-CD in sterile saline	[7]
ORIC-533	G7-OVA mice	-	150 mg/kg	Oral (PO), QD for 19d	-	[9]
OP-5558	G7-OVA mice	-	15 mg/kg/d	Osmotic pump	-	[9]

Experimental Protocols

Protocol 1: In Vivo Formulation of CD73-IN-19

This protocol is a general starting point for a poorly soluble compound and must be optimized for **CD73-IN-19**.

Objective: To prepare a clear, stable solution or homogenous suspension of **CD73-IN-19** suitable for intraperitoneal (IP) or oral (PO) administration in mice.

Materials:

- CD73-IN-19 powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween 80
- Sterile saline (0.9% NaCl)



- Sterile microcentrifuge tubes
- Vortex mixer

Procedure (Example Vehicle: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline):

- Weigh the required amount of CD73-IN-19 in a sterile microcentrifuge tube.
- Add the required volume of DMSO to completely dissolve the compound. Vortex gently.
- Add the required volume of PEG300 and mix thoroughly until the solution is clear.
- Add the required volume of Tween 80 and mix.
- Slowly add the required volume of sterile saline while vortexing to prevent precipitation.
- Visually inspect the final formulation for clarity and the absence of precipitates.

Quality Control: Prepare a fresh formulation for each day of dosing.

Protocol 2: Acute Toxicity and Dose Range-Finding Study in Mice

Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential target organ toxicities of **CD73-IN-19**.

Animals:

- Female and male BALB/c or C57BL/6 mice, 6-8 weeks old.
- Use a small number of animals per group (n=3-5) for initial range-finding.[6]

Experimental Design:

- Group 1: Vehicle control, administered via the chosen route (e.g., IP).
- Group 2: Low dose CD73-IN-19 (e.g., 10 mg/kg).
- Group 3: Mid dose CD73-IN-19 (e.g., 30 mg/kg).



• Group 4: High dose **CD73-IN-19** (e.g., 100 mg/kg). (Doses should be selected based on in vitro efficacy and any available preliminary data.)

Procedure:

- Acclimatize animals for at least 5 days.
- Record baseline body weight on Day 0.
- Administer a single dose of the respective formulation.
- Monitor animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for 14 days.
- Record body weights daily for the first week and then twice weekly.
- At the end of the study, collect blood for hematology and clinical chemistry analysis.
- Perform a gross necropsy and collect major organs for histopathological examination.

Protocol 3: In Vivo Efficacy Study in a Syngeneic Tumor Model

Objective: To evaluate the anti-tumor efficacy of CD73-IN-19.

Animal Model and Tumor Implantation:

- Select a suitable mouse strain (e.g., C57BL/6 for MC38 or B16F10 models, BALB/c for CT26 models).
- Implant tumor cells (e.g., 1 x 10⁶ cells) subcutaneously into the flank of the mice.
- Monitor tumor growth regularly using calipers.

Dosing and Treatment Schedule:

 Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, different doses of CD73-IN-19).[7]



Administer CD73-IN-19 via the chosen route (e.g., intraperitoneal injection or oral gavage)
 according to a determined schedule (e.g., daily, every other day).[7]

Monitoring and Endpoints:

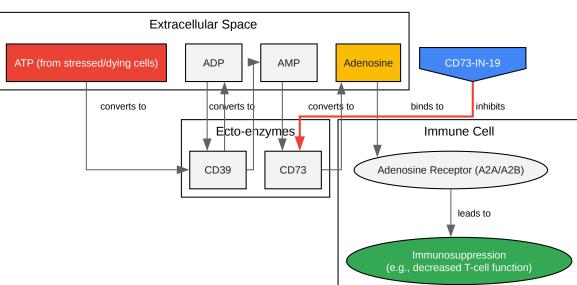
- Measure tumor volume and body weight 2-3 times per week.[7]
- At the end of the study, euthanize the animals and collect tumors, spleens, and blood for further analysis.

Pharmacodynamic Analysis:

- Flow Cytometry: Prepare single-cell suspensions from tumors and spleens. Stain with fluorescently labeled antibodies against immune cell markers (e.g., CD4, CD8, FoxP3 for T-cell subsets; CD11b, Gr-1 for myeloid-derived suppressor cells). Analyze by flow cytometry to determine the composition of the tumor immune infiltrate.[2]
- Histology: Fix tumor tissue in formalin and embed in paraffin for immunohistochemical analysis of immune cell infiltration.

Visualizations





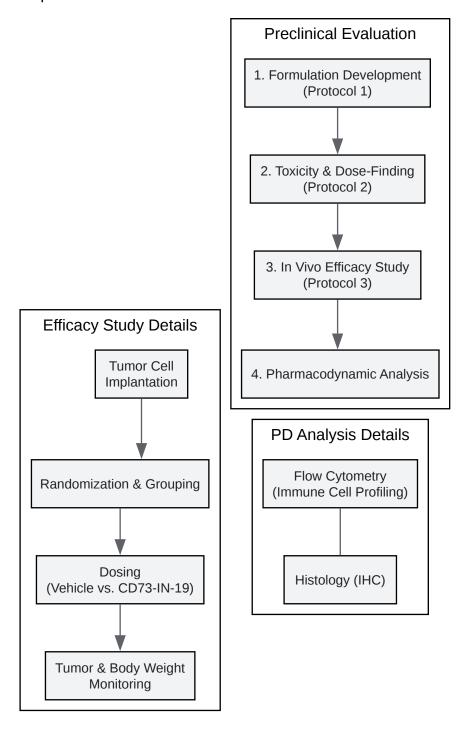
CD73 Signaling Pathway and Inhibition

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Caption: CD73 Signaling Pathway and Point of Inhibition by CD73-IN-19.



Experimental Workflow for In Vivo Evaluation of CD73-IN-19



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Caption: General Workflow for In Vivo Evaluation of CD73-IN-19.



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